molecular formula C22H21ClN2O B4578908 7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide

Cat. No. B4578908
M. Wt: 364.9 g/mol
InChI Key: NROPHDVMFXEIBN-UHFFFAOYSA-N
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Description

The compound “7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide” is a quinoline derivative, which is a class known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their antibacterial, antifungal, and pesticide properties, as well as their use in various chemical syntheses and reactions.

Synthesis Analysis

Quinoline derivatives synthesis often involves cyclization and substitution reactions. For example, a series of 1-substituted quinoline carboxylic acids showed that the cyclopropyl group notably enhanced activity, indicating the importance of substituents in quinoline synthesis for biological efficacy (Domagala et al., 1988).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly impact their biological activity. For instance, structural characterization through techniques such as NMR, FTIR, and X-ray diffraction analysis plays a crucial role in understanding the compound's properties and potential applications (Xi-le Deng et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclopropanation, which is critical for the synthesis of novel compounds with potential biological activities. Such syntheses often involve diastereoselective reactions and can lead to compounds with significant biological properties (S. Yong et al., 2007).

Scientific Research Applications

Antibacterial Activity

The quinolone derivatives, closely related to the specified compound, have been extensively studied for their antibacterial properties. For example, a series of quinolone carboxylic acids were synthesized and evaluated for their potency against bacterial strains, demonstrating a correlation between the inhibition of DNA gyrase and antibacterial efficacy (Domagala et al., 1988). The cyclopropyl group, in particular, was found to significantly enhance the activity of the quinolone, indicating a promising avenue for further research into antibacterial agents.

Pesticide Development

Research on compounds structurally related to 7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide has extended into the development of novel pesticides. A study synthesized a new compound by combining a chloro-substituted quinoline moiety with a substituted amide group, demonstrating significant herbicidal and fungicidal activities (Xi-le Deng et al., 2021). This suggests the potential for such compounds to be developed into effective pesticide formulations.

Anticancer Research

The quest for new anticancer agents has also led to the investigation of quinoline derivatives. Studies have shown that amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit cytotoxic activities against various carcinoma cell lines. This research highlights the possibility of using quinoline derivatives as a basis for developing novel anticancer therapies (H. Bhatt et al., 2015).

Molecular Docking Studies

In the realm of computational chemistry, quinoline derivatives have been subjected to molecular docking studies to predict their binding affinities and interactions with biological targets. These studies are crucial for understanding the mechanism of action of potential therapeutic agents and for guiding the design of more effective compounds (Shikui Zhao & Wei-cheng Zhou, 2010).

Synthetic Methodologies

The synthesis and reactivity of compounds like 7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide are of considerable interest in organic chemistry. Research into their synthesis has not only expanded the toolkit of organic synthesis but also provided insights into the mechanisms underlying their reactivity and potential transformations (K. Jansson et al., 2006).

properties

IUPAC Name

7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O/c1-3-14-4-6-15(7-5-14)20-12-18(22(26)24-16-8-9-16)17-10-11-19(23)13(2)21(17)25-20/h4-7,10-12,16H,3,8-9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROPHDVMFXEIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-cyclopropyl-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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